7-chloro-1H-indole-3-carbonitrile
Description
Properties
IUPAC Name |
7-chloro-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVSYHNNZOKQFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650686 | |
| Record name | 7-Chloro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948015-64-3 | |
| Record name | 7-Chloro-1H-indole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948015-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Chloro 1h Indole 3 Carbonitrile and Its Derivatives
Direct Synthesis Strategies of 7-Chloro-1H-indole-3-carbonitrile
Direct synthesis strategies focus on the sequential or convergent construction of the target molecule. This typically involves the formation of the indole (B1671886) core, followed by the introduction of the cyano group at the C3 position, or vice-versa.
The Fischer indole synthesis is a classic and versatile method for constructing indole rings from arylhydrazines and carbonyl compounds under acidic conditions. wikipedia.orgtcichemicals.combyjus.com To obtain the 7-chloro-1H-indole core, the reaction starts with (2-chlorophenyl)hydrazine (B82148), which is condensed with a suitable carbonyl compound. The resulting (2-chlorophenyl)hydrazone then undergoes an acid-catalyzed intramolecular cyclization.
The generally accepted mechanism involves the following key steps:
Hydrazone Formation: Reaction of (2-chlorophenyl)hydrazine with an aldehyde or ketone.
Tautomerization: The hydrazone isomerizes to its enamine tautomer.
tcichemicals.comtcichemicals.com-Sigmatropic Rearrangement: An irreversible electrocyclic rearrangement occurs, breaking the N-N bond and forming a C-C bond.
Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates a molecule of ammonia (B1221849) to form the stable aromatic indole ring. byjus.com
A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used to catalyze the reaction. wikipedia.org The choice of catalyst and reaction conditions can significantly influence the yield. alfa-chemistry.com
Table 1: Key Aspects of Fischer Indole Synthesis for 7-Chloroindoles
| Parameter | Description | Examples |
| Aryl Hydrazine | (2-chlorophenyl)hydrazine or its hydrochloride salt. | N/A |
| Carbonyl Source | Aldehyd or ketone to provide C2 and C3 of the indole ring. | Pyruvic acid, various aldehydes |
| Catalyst | Brønsted or Lewis acids. | ZnCl₂, Polyphosphoric Acid (PPA), H₂SO₄ |
| Solvent | Often high-boiling solvents or the acid catalyst itself. | Acetic acid, Toluene, Dioxane |
The C3 position of the indole ring is highly nucleophilic and the most reactive site for electrophilic substitution. orgsyn.org Once the 7-chloro-1H-indole scaffold is formed, several methods can be employed to introduce the carbonitrile (-C≡N) group at this position.
While direct reaction with cyanoacetic acid is less common, a well-established and analogous route to the nitrile involves the conversion of an indole-3-carboxaldehyde (B46971). This precursor can be synthesized via Vilsmeier-Haack or Friedel-Crafts formylation of 7-chloro-1H-indole. The aldehyde is then converted to its oxime, which is subsequently dehydrated to yield the nitrile. A similar sequence has been documented for the synthesis of 7-iodo-1H-indole-3-carbonitrile, which involved Friedel-Crafts acylation followed by an oxime synthesis-dehydration sequence. researchgate.net
The dehydration of the indole-3-carboxaldehyde oxime can be achieved using various reagents, such as acetic anhydride, phosphorus oxychloride, or other dehydrating agents. orgsyn.org
Chlorosulfonyl isocyanate (CSI, ClSO₂NCO) is a highly reactive reagent used for the direct cyanation of electron-rich aromatic and heteroaromatic compounds, including indoles. orgsyn.orgtcichemicals.com The reaction proceeds through an electrophilic attack at the C3 position of the 7-chloro-1H-indole.
The mechanism involves the formation of an N-chlorosulfonyl carboxamide intermediate. This intermediate is typically not isolated but is treated in-situ with a base, such as dimethylformamide (DMF) or triethylamine, which facilitates the elimination of chlorosulfonic acid (or its salt) to afford the desired this compound. orgsyn.org Care must be taken as CSI is highly corrosive and moisture-sensitive. orgsyn.orgorgsyn.org
Table 2: Typical Reaction Scheme for C3-Cyanation using CSI
| Step | Reagent(s) | Intermediate/Product | Purpose |
| 1 | 7-Chloro-1H-indole, Chlorosulfonyl Isocyanate (CSI) | N-Chlorosulfonyl-7-chloroindole-3-carboxamide | Electrophilic addition |
| 2 | Dimethylformamide (DMF) or Triethylamine (Et₃N) | This compound | Elimination |
Lewis acids can catalyze the cyanation of the indole C3 position using various cyanide sources. A common and effective cyanating agent is trimethylsilyl (B98337) cyanide (TMSCN). The Lewis acid, such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂), activates the indole ring, making it more susceptible to electrophilic attack by the cyanide source.
Another approach involves the use of electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), whose reactivity can be enhanced by a Lewis acid catalyst. This method was successfully used to prepare 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, suggesting its applicability for the 7-chloro analogue. researchgate.net
An alternative strategy is to begin with 1H-indole-3-carbonitrile and introduce the chlorine atom at the C7 position in a later step. The challenge with this approach is achieving regioselectivity. Electrophilic substitution on an indole ring where the C3 position is occupied by an electron-withdrawing group (like a nitrile) typically directs incoming electrophiles to the C5 or C6 position on the benzene (B151609) ring.
Achieving selective chlorination at C7 often requires specialized directing-group strategies or specific catalytic systems. For example, rhodium-catalyzed C-H activation has been used for the regioselective chlorination of 7-azaindoles, where the nitrogen atom in the adjacent ring directs the catalyst. nih.govfigshare.com Similar metal-catalyzed, directed C-H chlorination protocols could potentially be adapted for 1H-indole-3-carbonitrile to favor substitution at the C7 position over other sites. Common chlorinating agents for such reactions include N-chlorosuccinimide (NCS) or 1,2-dichloroethane. nih.gov
Multi-component Reaction Strategies
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step from three or more reactants. fu-berlin.de This strategy is highly valued in drug discovery for rapidly generating libraries of structurally diverse compounds. fu-berlin.de While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided results, the principles of MCRs can be applied to the synthesis of its precursors or closely related indole derivatives. researchgate.netrsc.org
For instance, a one-pot, three-component protocol based on the Fischer indolisation–N-alkylation sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org This method utilizes readily available aryl hydrazines, ketones, and alkyl halides to produce densely substituted indoles in short reaction times. rsc.org Another example is the three-component reaction of 1,3-cyclohexanediones, aldehydes, and 5-aminopyrrole-3-carbonitrile derivatives to afford tetrahydropyrrolo[2,3-b]quinoline compounds. researchgate.net Such strategies highlight the potential for developing a specific MCR for this compound by selecting appropriate chlorinated starting materials.
The general advantages of MCRs include operational simplicity, reduced waste, lower costs, and shorter reaction times compared to traditional multi-step syntheses. researchgate.net
Synthesis of Substituted this compound Derivatives
The functionalization of the this compound core is crucial for exploring structure-activity relationships in drug discovery programs.
N-alkylation of the indole ring is a common strategy to introduce structural diversity. Classical methods often involve the use of a strong base like sodium hydride with an alkyl halide in a solvent such as DMF or THF. rsc.org More recent advancements include copper-catalyzed N-alkylation reactions. For example, a copper-iodide catalyzed reaction with potassium hydroxide (B78521) and tri(p-tolyl)phosphine as a ligand allows for the N-alkylation of indoles using N-tosylhydrazones, providing a range of N-alkylated indoles in moderate to good yields. rsc.org
| Method | Reagents and Conditions | Key Features |
| Classical N-Alkylation | Sodium hydride, alkyl halide, DMF or THF | High yield and selectivity for N-alkylation. rsc.org |
| Copper-Catalyzed N-Alkylation | Copper iodide, potassium hydroxide, tri(p-tolyl)phosphine, N-tosylhydrazones | Efficient direct N-alkylation. rsc.org |
| One-Pot Fischer Indolisation–N-Alkylation | Aryl hydrazines, ketones, alkyl halides | Rapid, one-pot, three-component synthesis. rsc.org |
Functionalization at the C2 position of the indole ring can be achieved through various methods. For instance, in the synthesis of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, the C2-phenyl group is introduced prior to the cyanation at C3. researchgate.net
Palladium-catalyzed reactions have been employed for the C2-arylation of indoles. In a study on 1H-indole-3-carboxylic acids, a Pd(II)-catalyst system with aryl iodides led to decarboxylation followed by C2-arylation, producing 2-arylated indoles with high yields and site selectivity. acs.org This suggests a potential route for introducing aryl groups at the C2 position of 7-chloro-1H-indole-3-carboxylic acid, which could then be converted to the corresponding carbonitrile.
Another interesting transformation is the domino C4-arylation/3,2-carbonyl migration. While the primary functionalization occurs at C4, this reaction ultimately leads to a substituent at the C2 position. For example, 3-acetyl-7-bromo-1H-indole underwent a domino reaction to yield a C4-arylated product where the acetyl group migrated to the C2 position. acs.org
The indole ring of this compound can be functionalized at various other positions. Palladium-catalyzed C-H functionalization has been shown to be a powerful tool for this purpose. For instance, the C4 position of 1H-indole-3-carbaldehydes can be arylated using iodoarenes in the presence of a palladium catalyst. acs.org Notably, the presence of a halogen, such as bromine, at the C7 position does not hinder this C4-arylation. acs.org
Furthermore, iodine-catalyzed regioselective C-3 chalcogenation (sulfenylation and selenylation) of 7-azaindoles has been reported, which could potentially be adapted for this compound to introduce sulfur or selenium-containing functional groups at the C3 position, although this would displace the nitrile group. acs.org
Tandem and domino reactions provide an elegant and efficient way to build molecular complexity from simple starting materials in a single operation. These reactions involve a cascade of intramolecular transformations, minimizing the need for purification of intermediates. uni-rostock.de
A notable example is the alkali-amide controlled selective synthesis of 7-azaindoles and 7-azaindolines through a domino reaction of 2-fluoro-3-methylpyridine (B30981) and arylaldehydes. rsc.orgrsc.org The selectivity of the reaction is dependent on the counterion of the alkali amide, with LiN(SiMe3)2 favoring the formation of 7-azaindolines and KN(SiMe3)2 leading to 7-azaindoles. rsc.orgrsc.org
In the context of indole synthesis, a domino indole-cleavage/cyclocondensation and subsequent lactam formation has been proposed as a mechanism for the formation of certain fused heterocyclic systems. uni-rostock.de Another example is the domino C4-arylation/1,2-carbonyl migration in 3-acetylindoles, catalyzed by palladium. acs.org
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. essentialchemicalindustry.org These principles are increasingly being applied to the synthesis of complex molecules like this compound.
Key green chemistry principles applicable to the synthesis of this compound include:
Waste Prevention: Designing synthetic routes that minimize by-products. essentialchemicalindustry.orgcitrefine.com One-pot and multi-component reactions are inherently advantageous in this regard as they reduce the number of steps and purification stages. fu-berlin.dersc.org
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. citrefine.com MCRs are a prime example of atom-economical reactions.
Use of Catalysis: Employing catalysts to enhance reaction efficiency and reduce energy consumption. citrefine.com The use of copper and palladium catalysts in the synthesis of indole derivatives are examples of this principle. rsc.orgacs.org
Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents. citrefine.com Research into using greener solvents or even solvent-free reaction conditions is an active area of green chemistry.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. citrefine.com
While specific studies focusing solely on the "green" synthesis of this compound were not found in the provided search results, the application of MCRs, catalytic reactions, and one-pot procedures in the synthesis of related indole derivatives demonstrates a clear trend towards more sustainable synthetic methodologies. rsc.orgrsc.orgacs.org
Solvent-Free and Aqueous Reaction Conditions
The use of water as a solvent or the complete avoidance of solvents represents a significant step towards greener chemical synthesis. These conditions can not only reduce environmental impact but also sometimes offer unique reactivity and selectivity.
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer benefits such as reduced pollution, lower costs, and simplicity in processing. In the context of indole synthesis, methods like the Bischler indole synthesis can be adapted to solvent-free conditions. organic-chemistry.org For instance, the reaction between anilines and α-haloketones, key steps in some indole syntheses, can be performed in the solid state, often facilitated by microwave irradiation to shorten reaction times and improve yields. organic-chemistry.org One approach involves reacting anilines with phenacyl bromides in the presence of sodium bicarbonate under microwave irradiation, which provides a mild and environmentally friendly route to 2-arylindoles. organic-chemistry.org While not a direct synthesis of this compound, the principles are applicable to appropriately substituted precursors.
Another notable solvent-free method is the addition of indole to aldehydes. mdpi.com Researchers have reported the synthesis of 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles through a direct, neat reaction of indole and various aliphatic aldehydes at elevated temperatures. mdpi.com This type of reaction highlights the potential for forming C-C bonds without a conventional solvent medium.
| Reaction Type | Reactants | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Bischler Indole Synthesis | Anilines, Phenacyl bromides | Solid-state, NaHCO3, Microwave (540 W) | 2-Arylindoles | 52-75% | organic-chemistry.org |
| Mannich-type Addition | Indole, Aliphatic aldehydes | Neat, 100 °C | 1,3'-Diindolyl methanes | Variable | mdpi.com |
| Mannich-type Addition | Indole, Paraformaldehyde | CaO, 100 °C | 1-[1-(1H-indol-3-yl) methyl]-1H-indole | Not specified | mdpi.com |
Aqueous Reaction Conditions: Water is an attractive solvent for organic synthesis due to its non-toxic, non-flammable, and inexpensive nature. researchgate.netgoogle.com Various methods for synthesizing the indole nucleus and its derivatives have been successfully developed in aqueous media. researchgate.net The Fischer indole synthesis, a classic method involving the reaction of an arylhydrazine with an aldehyde or ketone, can be performed in water using catalysts like sulfonic acid-functionalized ionic liquids. researchgate.net For example, reacting phenylhydrazine (B124118) with an aldehyde at 80°C in water with a suitable catalyst can produce the corresponding indole derivative. researchgate.net
Furthermore, the addition of indoles to electrophiles, such as β-nitrostyrenes, has been demonstrated in water at elevated temperatures without any catalyst. researchgate.net The reactivity in these aqueous Michael additions is influenced by the electronic nature of the substituents on the reactants. researchgate.net While indole itself is poorly soluble in water, the use of co-solvents or surfactants can facilitate these reactions. researchgate.netgoogle.com The development of water-soluble catalysts and reagents continues to expand the scope of indole synthesis in aqueous environments. researchgate.net
Catalytic Synthesis (e.g., Rhodium-catalyzed C-H/N-H Annulation)
Transition metal-catalyzed reactions, particularly those involving C-H activation, have revolutionized the synthesis of complex molecules like substituted indoles. bohrium.com Rhodium catalysts, in particular, have proven to be exceptionally versatile for the construction of the indole scaffold through annulation strategies. bohrium.comnih.govresearchgate.net
Rhodium(III)-catalyzed C-H activation and annulation is a powerful tool for building heterocyclic systems. bohrium.com This strategy often involves the use of a directing group on one of the substrates to guide the metal catalyst to a specific C-H bond. The general mechanism typically begins with the coordination of the directing group to the Rh(III) center, followed by C-H activation to form a rhodacycle intermediate. This intermediate then undergoes migratory insertion with a coupling partner, such as an alkyne or alkene, followed by reductive elimination to furnish the annulated product and regenerate the active catalyst. nih.govlookchem.com
In the context of indole synthesis, anilines can be coupled with alkynes via an oxidative [3+2] annulation. bohrium.com For instance, anilines bearing a directing group can react with internal alkynes in the presence of a Rh(III) catalyst to form substituted indoles. bohrium.com This approach allows for the construction of the indole core with high efficiency and control over substitution patterns. The C-H bonds at the C2 and C7 positions of an existing indole ring are also common targets for rhodium-catalyzed functionalization and annulation reactions, leading to more complex indole-based structures like carbazoles. bohrium.comresearchgate.net
| Reaction Type | Substrates | Catalyst System | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Oxidative Annulation | 2-Phenyl-1H-indole, n-Butyl acrylate | [Cp*RhCl2]2, n-Bu4NOAc | Xylenes, 140 °C, Air | 6H-Isoindolo[2,1-a]indole | nih.gov |
| C-H Annulation | Indolyl oximes, Alkynyl silanes | Rh(III) catalyst | Not specified | γ-Carbolines | bohrium.com |
| [3+2] Annulation | Indoles, Donor/acceptor carbenoids | Rh2(S-DOSP)4 | Not specified | Cyclopentannulated indoles | nih.gov |
| Redox-Neutral Annulation | Arylnitrones, Alkynes | Rh(III) catalyst | Mild conditions | Indole derivatives | lookchem.com |
These catalytic methods offer a high degree of functional group tolerance and can often be performed under milder conditions than classical methods. lookchem.com The development of enantioselective variants of these reactions further enhances their utility, providing access to chiral indole derivatives of significant interest in pharmaceutical research. bohrium.com
Chemical Reactivity and Transformation Mechanisms of 7 Chloro 1h Indole 3 Carbonitrile
Electrophilic Substitution Reactions on the Indole (B1671886) Ring
The indole ring is generally highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic and kinetically favored site for substitution. quora.com However, in 7-chloro-1H-indole-3-carbonitrile, this position is already functionalized with a cyano group. When the C3 position is occupied, electrophilic substitution typically occurs at the C2 position, although this can sometimes be followed by rearrangement. quimicaorganica.orgnih.gov
The presence of both the C3-nitrile and the C7-chloro groups, which are electron-withdrawing, deactivates the indole ring towards electrophilic aromatic substitution compared to unsubstituted indole. The lone pair of electrons on the indole nitrogen (N1) donates into the ring system, activating it, but this effect is countered by the deactivating substituents. quora.com Consequently, forcing conditions may be required for electrophilic substitutions. The regioselectivity will be directed by a combination of the activating effect of the N1 nitrogen and the deactivating/directing effects of the existing substituents. For instance, in 3-substituted indoles, electrophilic attack can be directed to the C2 position. nih.gov
Nucleophilic Reactions Involving the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This allows for important transformations into other functional groups like amines and carboxylic acid derivatives.
The nitrile group of this compound can be reduced to a primary amine, yielding (7-chloro-1H-indol-3-yl)methanamine. This transformation is a valuable method for synthesizing primary amines. The reaction typically proceeds via nucleophilic addition of a hydride reagent to the electrophilic carbon of the nitrile, forming an intermediate imine anion, which then undergoes a second hydride addition. An aqueous workup subsequently protonates the resulting dianion to furnish the primary amine.
Common reducing agents for this purpose include strong hydride sources like lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent such as dry ether, followed by an acidic workup. mdpi.com Alternatively, catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst like platinum, palladium, or nickel can be employed, often requiring elevated temperatures and pressures. mdpi.com
Table 1: Reagents for Reduction of Nitrile Group
| Reagent | Product | General Conditions |
|---|---|---|
| 1. LiAlH₄ 2. H₃O⁺ | (7-chloro-1H-indol-3-yl)methanamine | Dry ether or other non-aqueous solvent, followed by aqueous/acidic workup. |
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. chemistrysteps.comlibretexts.org The reaction proceeds in two main stages: initial hydrolysis to an amide intermediate (7-chloro-1H-indole-3-carboxamide), which can sometimes be isolated under careful conditions, followed by further hydrolysis to the corresponding carboxylic acid (7-chloro-1H-indole-3-carboxylic acid). chemistrysteps.comyoutube.com
Acid-Catalyzed Hydrolysis : Heating the nitrile with an aqueous acid solution (e.g., HCl or H₂SO₄) protonates the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. youtube.com This allows for nucleophilic attack by water. A series of proton transfers and tautomerization leads to the formation of the amide, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comlibretexts.org
Base-Catalyzed Hydrolysis : When heated with an aqueous base like sodium hydroxide (B78521) (NaOH), the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. chemistrysteps.com This forms an imidic acid intermediate after protonation by water, which then tautomerizes to the amide. chemistrysteps.com Continued hydrolysis of the amide under basic conditions results in the formation of the carboxylate salt (e.g., sodium 7-chloro-1H-indole-3-carboxylate) and ammonia (B1221849). libretexts.org To obtain the free carboxylic acid, the final solution must be acidified with a strong acid. libretexts.org
Table 2: Conditions for Nitrile Group Hydrolysis
| Condition | Intermediate Product | Final Product |
|---|---|---|
| Acidic (e.g., aq. HCl, heat) | 7-chloro-1H-indole-3-carboxamide | 7-chloro-1H-indole-3-carboxylic acid |
Reactions at the Indole Nitrogen (N1)
The N-H proton of the indole ring is weakly acidic and can be removed by a sufficiently strong base, such as sodium hydride (NaH), to form an indolide anion. This anion is a potent nucleophile, allowing for functionalization at the N1 position. This is a common strategy for producing N-substituted indoles. mdpi.comeasychair.org For example, treating this compound with NaH followed by the addition of an alkylating agent like methyl iodide or benzyl (B1604629) bromide would yield the corresponding 1-alkyl-7-chloro-1H-indole-3-carbonitrile. mdpi.comnih.gov
Table 3: N-Alkylation of this compound
| Reagents | Product Example |
|---|---|
| 1. NaH 2. CH₃I | 1-methyl-7-chloro-1H-indole-3-carbonitrile |
Reactivity Influenced by the Chloro Substituent at Position 7
The chlorine atom at the C7 position influences the reactivity of the benzene (B151609) portion of the indole ring. As an electron-withdrawing group, it deactivates the benzene ring towards electrophilic aromatic substitution. This deactivation makes reactions on the carbocyclic ring less favorable compared to those on the pyrrole (B145914) moiety.
While aryl halides are generally unreactive towards classical nucleophilic aromatic substitution (SₙAr), such reactions can occur if the aromatic ring is sufficiently electron-deficient. libretexts.orglibretexts.orgpressbooks.pub The presence of strong electron-withdrawing groups ortho or para to the leaving group is typically required to stabilize the negative charge in the Meisenheimer complex intermediate. libretexts.orgpressbooks.pub In this compound, the nitrile group is not positioned to provide this stabilization for the C7-chloro group. Therefore, displacement of the chlorine via a traditional SₙAr mechanism is unlikely. However, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) provide modern synthetic routes to replace the chlorine atom with other functional groups, a common strategy for functionalizing halogenated heterocycles. rsc.org
Oxidative Transformations
Indoles are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The presence of the electron-withdrawing nitrile and chloro groups can influence the outcome of these transformations. A potential oxidative pathway for indoles is the conversion to the corresponding oxindole. For this compound, this would involve oxidation at the C2 position to form 7-chloro-2-oxo-2,3-dihydro-1H-indole-3-carbonitrile. Radical oxidation mechanisms have also been investigated for related heterocyclic systems, which can lead to novel oxidized derivatives. nih.gov The specific products obtained from the oxidation of this compound would depend heavily on the specific reagents and conditions employed.
Mechanistic Investigations of Key Reactions
Detailed research findings have elucidated the step-by-step processes for the primary synthetic transformations leading to this compound. These mechanisms are fundamental to understanding the compound's formation and the reactivity of its precursors.
Vilsmeier-Haack Formylation of 7-Chloroindole (B1661978)
The introduction of the C3-formyl group onto the 7-chloroindole ring is a critical step, typically achieved through the Vilsmeier-Haack reaction. organic-chemistry.orgjk-sci.com This reaction uses a formylating agent, the Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.orgyoutube.com
The mechanism proceeds in two main stages:
Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate (B8581778) anion to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com
Electrophilic Aromatic Substitution: The electron-rich indole ring of 7-chloroindole attacks the electrophilic carbon of the Vilsmeier reagent. jk-sci.comchemistrysteps.com The indole nucleus is highly activated towards electrophilic attack, particularly at the C3 position. The subsequent loss of a proton (aromatization) yields an iminium ion intermediate. This intermediate is then hydrolyzed during aqueous workup to furnish the final product, 7-chloro-1H-indole-3-carbaldehyde. wikipedia.orgyoutube.com
The table below summarizes the key species involved in the Vilsmeier-Haack formylation mechanism.
| Step | Reactants | Key Intermediate | Product of Step |
| 1 | 7-Chloroindole, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Chloroiminium ion (Vilsmeier Reagent) | Aryl iminium intermediate |
| 2 | Aryl iminium intermediate, Water (H₂O) | - | 7-Chloro-1H-indole-3-carbaldehyde |
Conversion of Aldehyde to Nitrile via Oxime Dehydration
The transformation of the aldehyde group of 7-chloro-1H-indole-3-carbaldehyde into a nitrile is a common and efficient method for producing this compound. A well-established pathway for this conversion involves a two-step sequence: the formation of an aldoxime followed by its dehydration. researchgate.net A similar sequence has been documented for the synthesis of the analogous 7-iodo-1H-indole-3-carbonitrile. researchgate.net
The mechanistic steps are as follows:
Oxime Formation: The reaction is initiated by the nucleophilic attack of hydroxylamine (B1172632) (NH₂OH) on the carbonyl carbon of 7-chloro-1H-indole-3-carbaldehyde. This leads to the formation of a tetrahedral intermediate. A subsequent proton transfer and elimination of a water molecule yield the corresponding 7-chloro-1H-indole-3-carboxaldehyde oxime.
Dehydration to Nitrile: The oxime intermediate is then subjected to dehydration. This step can be achieved using various dehydrating agents or under thermal conditions. The process involves the elimination of a molecule of water from the oxime, leading directly to the formation of the stable nitrile group of this compound.
The key reagents and intermediates for this transformation are outlined in the table below.
| Step | Reactant | Reagent | Intermediate | Product |
| 1 | 7-Chloro-1H-indole-3-carbaldehyde | Hydroxylamine (NH₂OH) | Hemiaminal-like intermediate | 7-Chloro-1H-indole-3-carboxaldehyde oxime |
| 2 | 7-Chloro-1H-indole-3-carboxaldehyde oxime | Dehydrating agent (e.g., heat, Ac₂O) | - | This compound |
Advanced Spectroscopic and Structural Elucidation of 7 Chloro 1h Indole 3 Carbonitrile and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the exact connectivity of atoms can be established.
The ¹H NMR spectrum of 7-chloro-1H-indole-3-carbonitrile is expected to display distinct signals corresponding to each unique proton in the molecule. The indole (B1671886) N-H proton typically appears as a broad singlet in the downfield region (around 8.0-9.0 ppm or higher), a characteristic feature of indole derivatives. The protons on the benzene (B151609) ring (H-4, H-5, and H-6) and the pyrrole (B145914) ring (H-2) will exhibit chemical shifts and splitting patterns dictated by their electronic environment and coupling with neighboring protons.
The proton at the C-2 position is anticipated to be a singlet, as it has no adjacent protons. The aromatic protons at C-4, C-5, and C-6 will appear as a set of coupled multiplets, likely a doublet of doublets or a triplet, consistent with the trisubstituted benzene ring. The deshielding effect of the electron-withdrawing chlorine atom at C-7 and the nitrile group at C-3 influences the specific chemical shifts of these aromatic protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on general principles and analysis of similar indole structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1 (N-H) | > 8.5 | broad singlet (br s) |
| H-2 | 7.8 - 8.2 | singlet (s) |
| H-4 | 7.6 - 7.9 | doublet (d) |
| H-5 | 7.1 - 7.4 | triplet (t) |
| H-6 | 7.2 - 7.5 | doublet (d) |
In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal. libretexts.org For this compound, nine distinct signals are expected in a proton-decoupled spectrum. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms. docbrown.info
The carbon of the nitrile group (C≡N) is typically found in the 115-125 ppm range. The carbon atom bonded to the chlorine (C-7) will be shifted downfield due to the halogen's inductive effect. The other carbons of the indole ring will resonate at characteristic positions, with quaternary carbons (C-3, C-3a, C-7a) often showing different intensities compared to carbons with attached protons. libretexts.orgdocbrown.info
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Predicted data based on general principles and analysis of similar indole structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 125 - 135 |
| C-3 | 95 - 105 |
| C-3a | 125 - 130 |
| C-4 | 120 - 125 |
| C-5 | 122 - 128 |
| C-6 | 118 - 124 |
| C-7 | 115 - 120 |
| C-7a | 130 - 138 |
| C≡N | 117 - 122 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. purdue.edu The IR spectrum of this compound would show several characteristic absorption bands.
A key feature is the sharp, medium-intensity absorption from the nitrile (C≡N) stretch, which typically appears in the 2220-2260 cm⁻¹ region. libretexts.org The N-H stretch of the indole ring is expected to produce a moderate to sharp band around 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C ring stretching absorptions appear in the 1400-1600 cm⁻¹ range. lumenlearning.com The C-Cl stretch would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |
| Indole N-H | N-H Stretch | 3300 - 3400 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Nitrile (Cyanide) | C≡N Stretch | 2220 - 2260 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
| Chloroalkane | C-Cl Stretch | 600 - 800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₉H₅ClN₂), the calculated monoisotopic mass is 176.01413 Da. uni.lu
A key feature in the mass spectrum of a chlorine-containing compound is the presence of two isotopic peaks for the molecular ion (M⁺ and M⁺+2) in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also offer structural clues.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion Adduct | Predicted m/z |
| [M]⁺ | 176.01358 |
| [M+H]⁺ | 177.02141 |
| [M+Na]⁺ | 199.00335 |
| [M-H]⁻ | 175.00685 |
| Data sourced from PubChemLite. uni.lu |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsion angles, can be constructed. This technique provides unambiguous proof of the molecular connectivity and conformation in the solid state.
The crystal structure of this compound would reveal the planarity of the indole ring system and the specific orientation of the chloro and nitrile substituents. The bond lengths and angles would be consistent with the hybridization of the atoms involved. For example, the C-C bonds within the aromatic rings would have lengths intermediate between typical single and double bonds, while the C≡N triple bond would be significantly shorter. researchgate.net The geometry around the sp² hybridized carbons of the indole ring would be trigonal planar with angles close to 120°. Analysis of intermolecular interactions, such as hydrogen bonding involving the indole N-H group, would also be possible, providing insight into the crystal packing arrangement.
Table 5: Expected Bond Parameters for this compound from X-ray Crystallography Expected values based on standard bond lengths and angles for similar chemical structures. researchgate.net
| Parameter | Bond/Atoms Involved | Expected Value |
| Bond Length (Å) | C-Cl | ~1.74 Å |
| Bond Length (Å) | C≡N | ~1.15 Å |
| Bond Length (Å) | C-C (aromatic) | ~1.39 - 1.41 Å |
| Bond Length (Å) | C-N (indole ring) | ~1.37 - 1.38 Å |
| Bond Angle (°) | C-C-C (benzene ring) | ~120° |
| Bond Angle (°) | C-C-C≡N | ~178 - 180° |
Intermolecular Interactions and Crystal Packing
The influence of the chlorine atom at the 7-position is twofold. It can participate in halogen bonding, a directional interaction between the electropositive region (σ-hole) on the chlorine and a nucleophile. mdpi.com In the context of the crystal lattice, this could manifest as C-Cl···N or C-Cl···π interactions, further stabilizing the structure. Studies on related halogenated quinolones have identified C–H···Cl bonds as significant contributors to the molecular connectivity in two-dimensional layers. bldpharm.com
Furthermore, π-π stacking interactions between the aromatic indole rings are a characteristic feature of the crystal structure of many indole analogs. For instance, in the crystal structure of 5-chloro-1H-indole-3-carboxylic acid, a close analog, molecules form dimers linked by hydrogen bonds, and these dimers are further organized via π–π interactions with a centroid-to-centroid distance of 3.7185 Å. cam.ac.uk Similarly, π-π stacking has been observed between indole rings and other aromatic systems with distances around 3.5 Å. jsac.or.jp The interplay of these non-covalent forces—strong hydrogen bonding, supportive halogen bonds, and broad π-π stacking—dictates the final, tightly packed, and stable three-dimensional architecture of the crystal.
Table 1: Summary of Expected Intermolecular Interactions in this compound Based on Analogous Structures
| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Reference Analog(s) |
|---|---|---|---|---|
| Hydrogen Bond | Indole N-H | Nitrile Nitrogen | Directional | General Indole Chemistry |
| Hydrogen Bond | C-H | Chlorine Atom | C–H···Cl | Halogenated Quinolones bldpharm.com |
| π-π Stacking | Indole Ring | Indole Ring | Centroid-Centroid ~3.7 Å | 5-Chloro-1H-indole-3-carboxylic acid cam.ac.uk |
| Halogen Bond | Chlorine Atom | Nitrile Nitrogen / π-system | Directional C-Cl···N/π | General Halogenated Heterocycles mdpi.com |
High-Performance Liquid Chromatography (HPLC) for Purity and Retention Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity and analyzing the retention behavior of this compound and its analogs. Reversed-phase (RP) HPLC is the most common modality employed for these compounds.
Detailed HPLC methods have been established for halogenated indole-3-carbonitrile derivatives. For example, the purity of 7-iodo-1H-indole-3-carbonitrile was assessed using two distinct RP-HPLC methods. researchgate.net An isocratic method utilized a C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer, while a gradient method provided alternative selectivity. researchgate.net Similarly, the analysis of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile also employed both isocratic and gradient HPLC methods for purity verification. nih.gov
The typical stationary phase for these analyses is a C18 (octadecylsilyl) or C8 column, which effectively retains the moderately nonpolar indole derivatives. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with an acidic modifier like phosphoric acid or formic acid to ensure sharp peak shapes by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. researchgate.net Detection is commonly performed using a UV detector, with wavelengths set around 254 nm or 280 nm, where the indole chromophore exhibits strong absorbance. researchgate.netnih.gov
The retention time of this compound would be influenced by the specific mobile phase composition and column chemistry. Based on data from its iodo- and bromo-analogs, retention times can vary significantly between isocratic and gradient elution modes, typically ranging from a few minutes to over ten minutes, allowing for effective separation from impurities and starting materials. researchgate.netnih.gov
Table 2: Exemplary HPLC Conditions for the Analysis of Halogenated Indole-3-Carbonitrile Analogs
| Parameter | Method 1 (Isocratic) researchgate.net | Method 2 (Gradient) researchgate.net | Method 3 (Isocratic) nih.gov | Method 4 (General) researchgate.net |
|---|---|---|---|---|
| Analyte | 7-Iodo-1H-indole-3-carbonitrile | 7-Iodo-1H-indole-3-carbonitrile | 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile | Indole Analogs |
| Column | Merck LiChrospher 100 RP-18 (5 µm) | Merck LiChrospher 100 RP-18 (5 µm) | Not Specified | C8 or C18 |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 6) (20:80) | Acetonitrile/Water | Acetonitrile/Water (50:50) | Acetonitrile/Water with Acid |
| Elution Mode | Isocratic | Gradient | Isocratic | Gradient or Isocratic |
| Flow Rate | 1.000 mL/min | 1.000 mL/min | Not Specified | Not Specified |
| Detection | UV (254 nm & 280 nm) | UV (254 nm) | UV (254 nm & 280 nm) | UV or Fluorimetric |
| Retention Time (t_ms_) | 4.07 min | 11.08 min | 4.66 min | Analyte Dependent |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process minimizes the total energy of the molecule, providing accurate predictions of bond lengths, bond angles, and dihedral angles. For chloro-substituted indole (B1671886) derivatives, methods like B3LYP with basis sets such as 6-31G(d,p) and 6-311++G(d,p) have been successfully used to obtain optimized geometries that show good agreement with experimental data from X-ray crystallography. researchgate.netmdpi.com
Once the geometry is optimized, electronic structure analysis can be performed. This includes the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. researchgate.net Other quantum chemical descriptors like ionization potential, electron affinity, chemical hardness, and softness can also be derived from these energies, offering a deeper understanding of the molecule's chemical behavior. researchgate.net
Table 1: Calculated Electronic Properties of an Indole Derivative using DFT (Note: Data is illustrative of the types of parameters calculated for related indole structures)
| Parameter | Description | Typical Calculated Value |
| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ -1.8 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | ~ 4.7 eV |
| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | ~ 6.5 eV |
| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | ~ 1.8 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | ~ 2.35 eV |
| Global Softness (S) | Reciprocal of hardness, indicates reactivity | ~ 0.21 eV⁻¹ |
This table presents typical values for related indole compounds as found in DFT studies to illustrate the application of the method. researchgate.net
DFT calculations are also a powerful tool for predicting the vibrational spectra (Infrared and Raman) of a molecule. After geometry optimization, frequency calculations can be performed to determine the fundamental vibrational modes. researchgate.net The calculated frequencies and intensities can then be compared with experimental data obtained from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. researchgate.net
This correlation allows for a detailed assignment of the observed spectral bands to specific molecular vibrations, such as C-H stretching, N-H stretching, C=C bending, and the vibrations of the indole ring system. researchgate.net Often, a scaling factor is applied to the calculated frequencies to correct for approximations in the computational method and to improve the agreement with experimental results. dntb.gov.ua Such studies on related chloro-azaindole-carbaldehydes have shown excellent agreement between the scaled theoretical wavenumbers and the experimental vibrational spectra. mdpi.com
Table 2: Example of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Related Chloro-Indole Compound (Note: This table is a representative example based on studies of similar molecules)
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (FTIR) |
| N-H Stretch | 3450 | 3445 |
| C-H Stretch (Aromatic) | 3100 | 3095 |
| C≡N Stretch | 2230 | 2225 |
| C=C Stretch (Ring) | 1610 | 1612 |
| C-Cl Stretch | 750 | 748 |
This table illustrates the strong correlation typically observed between DFT-calculated and experimentally measured vibrational frequencies for similar molecules. researchgate.netmdpi.com
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex.
Molecular docking studies have been instrumental in identifying and optimizing indole-based compounds as inhibitors of various protein kinases and enzymes.
DYRK1A Inhibition: 7-Chloro-1H-indole-3-carbonitrile was specifically selected as a fragment template for developing novel inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a protein kinase implicated in neurodegenerative diseases. nih.govnih.gov Molecular docking studies were conducted to evaluate how a series of indole-3-carbonitrile derivatives could bind to the ATP-binding site of DYRK1A. nih.gov These simulations revealed that the 7-chloro substituent plays a crucial role in binding, likely through halogen bonding, as its replacement with bromine or iodine increased inhibitory activity. nih.gov The docking poses helped rationalize the structure-activity relationships observed in subsequent in vitro assays. nih.gov
PDE5 Inhibition: While not directly studying this compound, docking simulations of other indole derivatives into the catalytic site of Phosphodiesterase 5 (PDE5) have provided valuable insights. acs.orgnih.gov These studies show that the indole scaffold can form key π-π stacking interactions with aromatic residues like Phenylalanine 820 (Phe820) in the active site. acs.org The position of the nitrile group was also found to be critical, with favorable interactions observed when it is oriented towards residues like Glutamine 775 (Gln775). acs.org The docking results helped to confirm the binding mode of different classes of PDE5 inhibitors. nih.gov
Table 3: Summary of Key Ligand-Protein Interactions for Indole Derivatives
| Target Protein | Interacting Residues | Type of Interaction | Reference Compound(s) |
| DYRK1A | (Not specified) | Halogen Bonding | This compound derivatives |
| PDE5 | Phe820 | π-π Stacking | Indole-based PDE5 inhibitors |
| PDE5 | Gln775 | Hydrogen Bonding/Polar Interaction | Indole-based PDE5 inhibitors |
This table summarizes key interactions identified through molecular docking studies. nih.govacs.org
Molecular docking programs use scoring functions to estimate the binding affinity (or binding energy) between the ligand and the protein. A lower binding energy value typically indicates a more stable and favorable interaction. These predictions are crucial for ranking potential drug candidates before their synthesis and experimental testing.
For instance, in studies of potential PDE5 inhibitors, docking scores were used to compare different compounds, with one study reporting a binding affinity of -8.8 kcal/mol for a potent inhibitor, which was superior to the standard drug Sildenafil (-8.1 kcal/mol). nih.gov These predictions help prioritize compounds that are most likely to be potent inhibitors. While specific binding affinity values for this compound are not detailed in the provided search results, its selection as a promising fragment was based on docking evaluations that suggested favorable binding characteristics within the DYRK1A active site. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. MD provides a more dynamic and realistic view of the ligand-protein complex compared to the static picture from molecular docking.
By simulating the behavior of the complex in a solvated environment, MD can assess the stability of the binding pose predicted by docking. For example, MD simulations performed on PDE5 inhibitor candidates have been used to confirm the stability of the ligand's interaction within the enzyme's active site over the simulation period. nih.gov Similarly, MD simulations were used to study an indole-based aromatase inhibitor, providing further insight into its binding stability. dntb.gov.ua These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of binding free energies, complementing the predictions from molecular docking.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling explores the connection between the chemical structure of a molecule and its biological activity. The fundamental principle is that the activity of a compound is directly related to its three-dimensional structure and physicochemical properties. In the context of this compound, SAR studies would involve systematically modifying its structure—for instance, by changing the position of the chloro substituent or altering the carbonitrile group—and observing how these changes affect a specific biological endpoint, such as enzyme inhibition or receptor binding. This information is critical for optimizing lead compounds to enhance potency and selectivity while minimizing undesirable properties.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models use statistical methods to correlate variations in physicochemical properties, represented by numerical values called molecular descriptors, with observed changes in activity. nih.gov
While specific QSAR models focused exclusively on this compound are not detailed in publicly available literature, the indole scaffold is a common subject of such studies. For example, QSAR models have been developed for various indole derivatives to predict their activity against targets like cancer cell lines, enzymes, and pathogens. nih.govmdpi.commdpi.comresearchgate.net These studies often use descriptors related to electronic properties (e.g., partial charges), steric effects (e.g., molecular volume), and hydrophobicity (e.g., LogP) to build predictive models.
In a relevant context, the this compound scaffold has been identified as a valuable fragment for developing inhibitors of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in neurodegenerative diseases. researchgate.net Researchers used the core structure as a template for fragment-based drug design, employing molecular docking to evaluate how a series of designed indole-3-carbonitriles might bind to the target. researchgate.net This approach, which is a key component of the QSAR process, helps in understanding the structural requirements for potent inhibition and guides the synthesis of more effective compounds. The development of a full QSAR model for a series of such derivatives would involve correlating the calculated descriptors of each compound with their experimentally measured inhibitory concentrations (e.g., IC50 values).
Ligand-Lipophilicity Efficiency (LLE), also known as Lipophilic Efficiency (LiPE), is a crucial metric used in drug design to evaluate the quality of a compound. wikipedia.orggardp.org It assesses how efficiently a molecule utilizes its lipophilicity to achieve binding potency for a specific target. researchgate.net The metric helps guide lead optimization by favoring compounds that gain potency without a proportional increase in lipophilicity, as high lipophilicity can lead to problems such as poor solubility, high metabolic turnover, and off-target toxicity. wikipedia.org
LLE is calculated using the following formula: LLE = pIC₅₀ - LogP
where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀) and LogP is the logarithm of the partition coefficient, a measure of lipophilicity. wikipedia.org Generally, a higher LLE value is desirable, with a value greater than 5 often considered indicative of a high-quality lead compound. wikipedia.org
To calculate the LLE for this related compound:
First, convert the IC₅₀ to the molar concentration: 3.30 μM = 3.30 x 10⁻⁶ M.
Next, calculate the pIC₅₀: pIC₅₀ = -log₁₀(3.30 x 10⁻⁶) ≈ 5.48.
Assuming a similar LogP value to our target compound (e.g., LogP ≈ 2.4), the LLE would be: LLE = 5.48 - 2.4 = 3.08.
This LLE value of 3.08 is below the often-desired threshold of 5, suggesting that while the compound has activity, there is room for optimization to improve the balance between potency and lipophilicity. researchgate.net For this compound itself, obtaining experimental potency data would be necessary to perform a direct LLE analysis and assess its quality as a potential drug lead.
Prediction of Molecular Properties (e.g., XlogP)
The prediction of molecular properties through computational methods is a cornerstone of modern cheminformatics. For this compound, various properties can be calculated based on its 2D structure alone, providing valuable information before any laboratory synthesis or testing is undertaken. These predictions help assess a compound's potential druglikeness and anticipate its behavior in biological systems. One of the most commonly predicted properties is the partition coefficient (LogP), which measures lipophilicity. The predicted value, often denoted as XlogP, for this compound is 2.4, indicating moderate lipophilicity. uni.lu This value falls within the range often considered favorable for oral drug candidates, which typically balances aqueous solubility with membrane permeability. wikipedia.org
Other key molecular properties for this compound have also been computationally predicted and are summarized in the table below. uni.lu
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₉H₅ClN₂ |
| Monoisotopic Mass | 176.01413 Da |
| XlogP | 2.4 |
| InChI | InChI=1S/C9H5ClN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H |
| InChIKey | OEVSYHNNZOKQFD-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)Cl)NC=C2C#N |
Biological and Pharmacological Investigations of 7 Chloro 1h Indole 3 Carbonitrile Analogs
Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (DYRK1A) Inhibitionnih.govnih.gov
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase implicated in the pathology of neurodegenerative conditions such as Down syndrome and Alzheimer's disease. nih.govnih.govnih.gov Consequently, the development of selective DYRK1A inhibitors is a significant focus of pharmaceutical research. nih.govnih.govacs.org While several DYRK1A inhibitors have been identified, many suffer from drawbacks such as poor water solubility or a lack of selectivity against related kinases, limiting their therapeutic potential. nih.govnih.gov
Fragment-Based Drug Design Utilizing 7-Chloro-1H-indole-3-carbonitrile as a Templatenih.govnih.gov
In an effort to discover novel DYRK1A inhibitors with improved drug-like properties, researchers have employed a fragment-based drug design strategy. nih.govnih.gov This approach involves identifying small molecular fragments that can bind to the target protein and then systematically building upon them to create more potent and selective inhibitors.
The starting point for this work was the potent but poorly soluble DYRK1A inhibitor, 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid. nih.govresearchgate.net This larger molecule was deconstructed to a smaller, less lipophilic fragment, this compound. nih.govresearchgate.net This specific fragment was chosen as a template for the design and synthesis of a new series of indole-3-carbonitrile derivatives. nih.govnih.gov Molecular docking studies were used to predict how these new compounds would bind to the ATP-binding pocket of DYRK1A. nih.govresearchgate.net The nitrile group of the indole-3-carbonitrile fragment was considered important for its interaction with the kinase. researchgate.net
In vitro Kinase Assays and IC₅₀ Determinationnih.govnih.gov
A series of newly synthesized indole-3-carbonitrile analogs, derived from the this compound template, were evaluated for their ability to inhibit DYRK1A and other related kinases in vitro. nih.govnih.gov These assays measure the concentration of the inhibitor required to reduce the enzyme's activity by half, a value known as the half-maximal inhibitory concentration (IC₅₀).
The results of these assays revealed several potent inhibitors of DYRK1A. nih.gov Notably, the introduction of a phenyl group at the 2-position of the indole (B1671886) ring, combined with a halogen at the 7-position, led to compounds with double-digit nanomolar IC₅₀ values for DYRK1A inhibition. nih.gov The replacement of the 7-chloro substituent with bromine or iodine was found to enhance the inhibitory activity, highlighting the importance of halogen bonding for ligand binding. nih.gov Conversely, removing the halogen at position 7 or replacing it with a methyl group resulted in a significant decrease in activity. nih.gov
Table 1: In vitro Kinase Inhibition Data for Selected Indole-3-carbonitrile Derivatives
| Compound | DYRK1A IC₅₀ (µM) |
| This compound (template) | 2.1 researchgate.net |
| Analog with 2-phenyl substitution | Double-digit nanomolar range nih.gov |
This table presents a summary of the in vitro kinase inhibition data for key compounds, illustrating the structure-activity relationships observed in the study.
Cellular Activity Evaluationnih.govnih.gov
Selected potent inhibitors from the in vitro assays were further evaluated for their activity in cellular models. nih.govnih.gov These experiments are crucial to determine if the compounds can effectively penetrate cells and inhibit the target kinase in a more complex biological environment. The most promising compounds from the in vitro studies demonstrated submicromolar activity in these cell-based assays, indicating their potential for further development as therapeutic agents. nih.govnih.gov
Potential as an Antifibrotic Agentbiosynth.com
Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix, leading to tissue scarring and organ dysfunction. A key mediator of fibrosis is the transforming growth factor-beta 1 (TGF-β1). nih.gov
Inhibition of Transforming Growth Factor-beta 1 (TGF-β1) Activationbiosynth.comnih.gov
This compound has been identified as a compound with potential antifibrotic properties. biosynth.com Research suggests that it may exert its effects by inhibiting the activation of TGF-β1, a critical step in the fibrotic cascade. biosynth.comnih.gov By blocking TGF-β1 signaling, this compound could potentially mitigate the progression of fibrotic diseases. biosynth.com
Other Biological Activities of Indole-3-carbonitrile Derivatives
The indole-3-carbonitrile scaffold is a versatile structure found in numerous compounds with a wide array of biological activities. Derivatives of indole have been investigated for their potential as:
Anticancer agents: Indole-3-carbinol (B1674136), a related indole derivative, has been studied for its cancer-preventive properties. nih.gov
Antimicrobial agents: Various indole derivatives have shown activity against a range of microbial pathogens. researchgate.netchula.ac.th
Antihypertensive agents: Certain indole-3-carboxylic acid derivatives have demonstrated the ability to lower blood pressure by acting as angiotensin II receptor antagonists. nih.gov
Tubulin polymerization inhibitors: The indole nucleus is a core structure in several compounds that inhibit tubulin polymerization, a key process in cell division, making them of interest in cancer therapy. nih.gov
The diverse biological profile of indole derivatives underscores the importance of this chemical scaffold in the ongoing search for new therapeutic agents. nih.govresearchgate.netchula.ac.th
Anticancer Activity
Analogs of this compound have demonstrated significant potential as anticancer agents. Research has shown that the cooperation between certain cellular receptors can lead to more aggressive tumor phenotypes in various cancers, including those of the lung, breast, colon, and glioblastomas. nih.gov Targeting these pathways with specific inhibitors is a key strategy in cancer therapy.
A series of novel indole-2-carboxamides and pyrido[3,4-b]indol-1-ones, structurally related to this compound, were synthesized and evaluated for their antiproliferative effects. nih.gov Several of these compounds exhibited potent activity against a panel of four cancer cell lines, with mean GI₅₀ values ranging from 29 nM to 102 nM. nih.gov Notably, compounds 5c, 5d, 5f, 5g, 6e, and 6f displayed the highest antiproliferative activity, with GI₅₀ values between 29 nM and 47 nM. nih.gov Furthermore, compounds 5d, 5f, and 5g were effective inhibitors of the wild-type epidermal growth factor receptor (EGFR), with IC₅₀ values from 68 to 85 nM. nih.gov These compounds also induced apoptosis, a form of programmed cell death, by activating caspase-3 in pancreatic cancer cells. nih.gov
In another study, novel indole derivatives were designed as dual inhibitors of EGFR and SRC kinase. nih.gov While none of the synthesized compounds surpassed the inhibitory effect of the reference drug osimertinib (B560133) on EGFR, compound 16 showed the highest efficacy with an IC₅₀ of 1.026 μM. nih.gov This compound was also a potent inhibitor of SRC kinase, with an IC₅₀ of 0.002 μM. nih.gov A group of urea-containing derivatives within this series, 6-11 , exhibited strong inhibition of SRC kinase. nih.gov A majority of the synthesized compounds induced over 50% cell death in breast, lung, and prostate cancer cell lines, while showing weak toxicity to normal cells. nih.gov
Additionally, 3-indole acetic acid and 3-indole pyruvic acid have been identified as inhibitors of VEGFR-2, a key regulator of angiogenesis, with IC₅₀ values of 0.9704 mM and 1.037 mM, respectively. rsc.org
Table 1: Anticancer Activity of this compound Analogs
| Compound/Analog | Activity | Target/Cell Line | Key Findings |
|---|---|---|---|
| Indole-2-carboxamides and Pyrido[3,4-b]indol-1-ones (5c, 5d, 5f, 5g, 6e, 6f) | Antiproliferative | Four cancer cell lines | Potent activity with GI₅₀ values from 29 nM to 47 nM. nih.gov |
| Indole Derivatives (5d, 5f, 5g) | EGFRWT Inhibition | EGFRWT | IC₅₀ values ranging from 68 to 85 nM. nih.gov |
| Indole Derivative (16) | Dual Kinase Inhibition | EGFR and SRC Kinase | IC₅₀ of 1.026 μM for EGFR and 0.002 μM for SRC kinase. nih.gov |
| Urea-containing Indole Derivatives (6-11) | SRC Kinase Inhibition | SRC Kinase | Strong inhibition profile (80.12-89.68%). nih.gov |
| 3-Indole Acetic Acid | VEGFR-2 Inhibition | VEGFR-2 | IC₅₀ = 0.9704 mM. rsc.org |
| 3-Indole Pyruvic Acid | VEGFR-2 Inhibition | VEGFR-2 | IC₅₀ = 1.037 mM. rsc.org |
Antimicrobial/Antibacterial/Antifungal Properties
The emergence of multidrug-resistant pathogens presents a significant challenge to public health, necessitating the development of new antimicrobial agents. nih.gov Indole derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial activity. nih.govnih.gov
A study investigating new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties revealed significant antimicrobial efficacy. These compounds demonstrated a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against various microorganisms, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, an indole-triazole derivative, compound 3d , showed considerable promise as a lead for both antibacterial and antifungal applications. nih.gov The antifungal activity of these derivatives was particularly notable against Candida krusei, with compounds 1b, 2b-d, and 3b-d exhibiting the most effective results with MIC values of 3.125 µg/mL. nih.gov
In another investigation, 46 indole derivatives were screened for their activity against extensively drug-resistant Acinetobacter baumannii (XDRAB). nih.gov Three compounds, 5-iodoindole, 3-methylindole, and 7-hydroxyindole (B18039) , were selected for further study. nih.gov These agents, at sub-MIC levels, were found to inhibit the formation of biofilms, which are communities of bacteria that are notoriously difficult to eradicate. nih.gov Importantly, 7-hydroxyindole was capable of eradicating established biofilms. nih.gov Furthermore, these three indole derivatives demonstrated synergistic antimicrobial effects when combined with conventional antibiotics like carbapenems. nih.gov
The antimicrobial potential of indole derivatives extends to their ability to interfere with bacterial signaling systems, such as quorum sensing, which regulates virulence factor production. frontiersin.org
Table 2: Antimicrobial Activity of this compound Analogs
| Compound/Analog | Activity | Target Microorganism(s) | Key Findings |
|---|---|---|---|
| Indole-triazole, -thiadiazole, and -carbothioamide derivatives | Antibacterial, Antifungal | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Broad spectrum activity (MIC: 3.125-50 µg/mL). nih.gov |
| Indole-triazole derivative (3d) | Antibacterial, Antifungal | Various | Promising lead compound. nih.gov |
| Indole derivatives (1b, 2b-d, 3b-d) | Antifungal | C. krusei | Most effective with MIC of 3.125 µg/mL. nih.gov |
| 5-iodoindole, 3-methylindole, 7-hydroxyindole | Antibacterial, Antibiofilm | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | Inhibited biofilm formation; 7-hydroxyindole eradicated mature biofilms. nih.gov |
Anti-inflammatory Activity
Indole derivatives have shown significant promise as anti-inflammatory agents. researchgate.netnih.gov The anti-inflammatory effects of these compounds are often mediated through the inhibition of key inflammatory pathways and mediators.
For instance, arvelexin, an indole-containing natural product, is known for its anti-inflammatory properties. nih.gov Synthetic analogs of arvelexin, specifically indolyl-3-acetonitrile derivatives, have been evaluated for their ability to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two key mediators of inflammation. nih.gov Among the synthesized compounds, compound 2k , which features a hydroxyl group at the C-7 position of the indole ring and an N-methyl substituent, was found to be a more potent inhibitor of NO and PGE2 production than arvelexin itself, and it exhibited lower cytotoxicity. nih.gov
In another study, indole derivatives of ursolic acid were synthesized and evaluated for their anti-inflammatory potential. chemrxiv.org These derivatives, particularly the indole-modified compounds, were effective in reducing the levels of inorganic nitric oxide in cell cultures. chemrxiv.org Two specific compounds, compound 3 and 6 , significantly decreased the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while increasing the levels of the anti-inflammatory cytokine IL-10. chemrxiv.org They also reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and inhibited the production of reactive oxygen species (ROS). chemrxiv.org
Furthermore, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and found to effectively inhibit the LPS-induced production of NO, IL-6, and TNF-α in RAW264.7 cells. rsc.org Compound 13b from this series demonstrated the most potent anti-inflammatory activity. rsc.org
Table 3: Anti-inflammatory Activity of this compound Analogs
| Compound/Analog | Activity | Mechanism/Target | Key Findings |
|---|---|---|---|
| Indolyl-3-acetonitrile derivative (2k) | Anti-inflammatory | Inhibition of NO and PGE2 production | More potent than arvelexin with lower cytotoxicity. nih.gov |
| Indole derivatives of ursolic acid (Compounds 3 and 6) | Anti-inflammatory | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), iNOS, COX-2, and ROS; Upregulation of anti-inflammatory cytokine (IL-10) | Significant reduction of inflammatory mediators. chemrxiv.org |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) | Anti-inflammatory | Inhibition of NO, IL-6, and TNF-α release | Most potent compound in the series. rsc.org |
Antiviral Activity (e.g., Anti-HIV)
The indole scaffold is a key component in several antiviral agents. researchgate.net Research into analogs of this compound has revealed promising antiviral activity against a range of viruses, including influenza and coronaviruses.
In the search for effective treatments for COVID-19, a series of water-soluble compounds based on 5-methoxyindole-3-carboxylic acid aminoalkyl esters were synthesized. nih.govactanaturae.ru One compound, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole , demonstrated a significant antiviral effect against SARS-CoV-2 in vitro. nih.govactanaturae.ru At a concentration of 52.0 μM, this compound completely inhibited the replication of the virus. actanaturae.ru It also exhibited interferon-inducing activity and suppressed syncytium formation, a hallmark of SARS-CoV-2 infection, by 89%. nih.gov
Furthermore, a study on 7-chloro-4-aminoquinoline derivatives, which share a chlorinated aromatic core, showed that these compounds possess both antimalarial and antiviral properties. nih.gov Compound 5h , featuring an N-mesityl thiourea (B124793) group, displayed notable anti-infectious effects against malaria, influenza A virus (IAV), and SARS-CoV-2. nih.gov
Another area of investigation has been 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs as inhibitors of flaviviruses like Zika virus (ZIKV) and dengue virus (DENV). mdpi.com The initial hit, compound 1 , showed an EC₅₀ of 5.21 µM against ZIKV. mdpi.comscienceopen.com Further structure-activity relationship (SAR) studies identified compounds 8 and 11 as promising antiviral agents against both ZIKV and DENV. mdpi.com
Table 4: Antiviral Activity of this compound Analogs
| Compound/Analog | Activity | Target Virus | Key Findings |
|---|---|---|---|
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | Antiviral | SARS-CoV-2 | Complete inhibition of viral replication at 52.0 μM. nih.govactanaturae.ru |
| 7-chloro-4-aminoquinoline derivative (5h) | Antiviral, Antimalarial | Influenza A virus, SARS-CoV-2, Plasmodium falciparum | Pronounced anti-infectious effects against all three pathogens. nih.gov |
| 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine (Compound 1) | Antiviral | Zika Virus (ZIKV) | EC₅₀ of 5.21 µM. mdpi.comscienceopen.com |
| 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine analogs (Compounds 8 and 11) | Antiviral | Zika Virus (ZIKV), Dengue Virus (DENV) | Promising antiviral agents against flaviviruses. mdpi.com |
Antimalarial Activity
The indole scaffold is present in several compounds with known antimalarial activity. researchgate.net Research has focused on developing novel indole-based derivatives to combat malaria, including drug-resistant strains. nih.gov
One approach involves the synthesis of indoloisoquinoline templates. Optimization of this scaffold led to the identification of three compounds with low micromolar activity against the chloroquine-resistant Dd2 strain of Plasmodium falciparum. nih.gov Another class of indole-based compounds, indolizinoindolones, has shown in vitro activity against both the blood and liver stages of malaria parasites. nih.gov The isoindolinones 48a and 48b , derived from (S)-tryptophanol, were particularly active, with IC₅₀ values in the low micromolar range and low cytotoxicity. nih.gov
Molecular hybridization has also been employed to create new antimalarial agents. A library of compounds bearing a 4-thiazolidone or thiazole (B1198619) group linked to a phenyl-indole fragment was generated. nih.gov Additionally, indole-3-glyoxyl tyrosine derivatives have been synthesized, with compounds 14a (IC₅₀ = 1.3 μM) and 14b (IC₅₀ = 3.7 μM) showing potential antiplasmodial activity against the 3D7 strain of P. falciparum. nih.gov
The 7-chloro-4-aminoquinoline derivative 5h , as mentioned previously, also exhibited promising antimalarial effects against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov
Table 5: Antimalarial Activity of this compound Analogs
| Compound/Analog | Activity | Target Strain(s) | Key Findings |
|---|---|---|---|
| Indoloisoquinoline derivatives | Antimalarial | P. falciparum Dd2 (chloroquine-resistant) | Low micromolar activity. nih.gov |
| Indolizinoindolones (48a and 48b) | Antimalarial | Blood and liver stages of Plasmodium | Low micromolar IC₅₀ values and low cytotoxicity. nih.gov |
| Indole-3-glyoxyl tyrosine derivatives (14a and 14b) | Antiplasmodial | P. falciparum 3D7 | IC₅₀ values of 1.3 μM and 3.7 μM, respectively. nih.gov |
| 7-chloro-4-aminoquinoline derivative (5h) | Antimalarial | P. falciparum 3D7 (chloroquine-sensitive) and Dd2 (chloroquine-resistant) | Promising antimalarial effects. nih.gov |
Antihypertensive Activity
Indole derivatives have been investigated for their potential to lower blood pressure. researchgate.netnih.gov Novel derivatives of indole-3-carboxylic acid have been designed as angiotensin II receptor 1 (AT₁) antagonists, a class of drugs commonly used to treat hypertension. nih.gov
These new indole-3-carboxylic acid derivatives have shown a high affinity for the AT₁ receptor, comparable to the well-known antihypertensive drug losartan. nih.gov In studies with spontaneously hypertensive rats, oral administration of these compounds led to a significant decrease in blood pressure. nih.gov One of the most effective compounds produced a maximum blood pressure reduction of 48 mm Hg, and its antihypertensive effect lasted for 24 hours, which was superior to that of losartan. nih.gov
Another indole-containing compound, indole-3-carbinol, has also been shown to have antihypertensive effects. nih.gov In spontaneously hypertensive rats, indole-3-carbinol reduced systolic blood pressure. nih.gov This effect is believed to be related to its anti-inflammatory and antioxidant properties. nih.gov
Table 6: Antihypertensive Activity of this compound Analogs
| Compound/Analog | Activity | Mechanism/Target | Key Findings |
|---|---|---|---|
| Indole-3-carboxylic acid derivatives | Antihypertensive | Angiotensin II receptor 1 (AT₁) antagonist | Maximum blood pressure reduction of 48 mm Hg; effect lasted 24 hours. nih.gov |
| Indole-3-carbinol | Antihypertensive | Anti-inflammatory and antioxidant actions | Reduced systolic blood pressure in hypertensive rats. nih.gov |
Anticonvulsant Activity
The indole scaffold has been explored for its potential in developing new treatments for epilepsy. researchgate.net Various indole derivatives have been synthesized and evaluated for their anticonvulsant activity in different seizure models.
A series of 3-(1,2,3,6-tetrahydropyridine)-7-azaindole derivatives were designed and tested. researchgate.net In the pentylenetetrazole (PTZ)-induced seizure model, compounds 4i, 4p, and 5k showed significant anticonvulsant activity, with ED₅₀ values of 30.55 mg/kg, 19.72 mg/kg, and 25.46 mg/kg, respectively. researchgate.net
In another study, a series of indole derivatives were synthesized from 2-phenyl-1H-indole. pharmacophorejournal.com Compounds 5 and 6 were found to be active in the maximal electroshock (MES) test. pharmacophorejournal.com Compound 6 also showed good protection in the subcutaneous pentylenetetrazole (scPTZ) model. pharmacophorejournal.com
Furthermore, a series of 5-(1H-indol-3-yl)methyl-4-(substituted-aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones were synthesized and screened for their anticonvulsant activity. nih.gov Compound 71 from this series was the most active, showing protection against seizures in the MES model. nih.gov
Table 7: Anticonvulsant Activity of this compound Analogs
| Compound/Analog | Activity | Seizure Model | Key Findings |
|---|---|---|---|
| 3-(1,2,3,6-tetrahydropyridine)-7-azaindole derivatives (4i, 4p, 5k) | Anticonvulsant | Pentylenetetrazole (PTZ)-induced | Significant activity with ED₅₀ values of 30.55, 19.72, and 25.46 mg/kg, respectively. researchgate.net |
| Indole derivatives (5 and 6) | Anticonvulsant | Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) | Active in MES test; compound 6 also active in scPTZ model. pharmacophorejournal.com |
| 5-(1H-indol-3-yl)methyl-4-(substituted-aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (71) | Anticonvulsant | Maximal Electroshock (MES) | Most active compound in the series. nih.gov |
Antagonistic Activity (e.g., 5-HT2C receptor)
Analogs built upon the indole-3-carboxylic acid framework, a close relative of the indole-3-carbonitrile structure, have been identified as potent antagonists of the serotonin (B10506) 5-HT2C receptor. The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is a critical mediator of neural pathways involved in mood, appetite, and cognition. acs.org Antagonists of this receptor are considered to have therapeutic potential for conditions such as depression, anxiety, and schizophrenia. acs.org
A series of 1H-indole-3-carboxylic acid pyridine-3-ylamides were synthesized and evaluated for their affinity and selectivity for the 5-HT2C receptor. nih.gov Within this series, 1H-indole-3-carboxylic acid[6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl]-amide (compound 15k ) emerged as a particularly high-affinity antagonist. nih.gov This compound demonstrated an IC₅₀ value of 0.5 nM for the 5-HT2C receptor and exhibited exceptional selectivity, being over 2000 times more selective for 5-HT2C than for other related serotonin (5-HT1A, 5-HT2A, 5-HT6) and dopamine (B1211576) (D₂, D₃, D₄) receptors. nih.gov This high degree of selectivity underscores the potential for developing targeted therapeutics with reduced off-target effects.
Table 1: 5-HT2C Receptor Antagonistic Activity of an Indole-3-carboxylic Acid Analog
| Compound Name | Target Receptor | Activity (IC₅₀) | Selectivity |
| 1H-indole-3-carboxylic acid[6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl]-amide | 5-HT2C | 0.5 nM | >2000-fold vs. 5-HT1A, 5-HT2A, 5-HT6, and Dopamine D₂, D₃, D₄ receptors nih.gov |
Phosphodiesterase 5 (PDE5) Inhibition
Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide/cGMP signaling pathway, where it catalyzes the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). nih.govacs.org Inhibition of PDE5 leads to elevated cGMP levels, promoting smooth muscle relaxation and vasodilation. nih.gov While renowned for their use in erectile dysfunction, PDE5 inhibitors are also approved for pulmonary arterial hypertension and are being investigated for other conditions. nih.govacs.org
Several potent PDE5 inhibitors are based on an indole scaffold. Tadalafil (B1681874), a well-known PDE5 inhibitor, features a complex hexahydropyrido[3,4-b]indole-1,4-dione structure. researchgate.net Studies on tadalafil and its analogs have revealed that the indole portion of the molecule plays a crucial role in binding to the enzyme's active site. researchgate.net The inhibition of PDE5 by these analogs enhances the cGMP/PKG pathway, which has implications not only for vasodilation but also for platelet function and renal blood flow. nih.gov
Adenosine Monophosphate-activated Protein Kinase (AMPK) Activation
AMPK is a central regulator of cellular energy homeostasis, acting as a metabolic sensor. researchgate.net Its activation initiates catabolic processes to generate ATP while suppressing anabolic, energy-consuming pathways. researchgate.net Direct activation of AMPK is a therapeutic strategy for metabolic disorders, most notably diabetic nephropathy. acs.org
Research has led to the discovery of 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577), an analog of the core indole structure, as a potent, direct activator of AMPK. acs.orgnih.gov This compound and related indole-3-carboxylic acid derivatives selectively activate AMPK heterotrimers containing the β1 subunit. The activation mechanism involves both allosteric activation and protection of the key threonine residue (Thr172) in the α-subunit from dephosphorylation, ensuring sustained kinase activity. acs.org Interestingly, the acyl glucuronide metabolites of these indole-3-carboxylic acids, a product of phase II metabolism, retain the ability to activate AMPK directly.
Table 2: AMPK Activating Activity of an Indole-3-carboxylic Acid Analog
| Compound Name | Target | Activity | Therapeutic Target |
| 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid | AMPK | Direct, selective activator of β1-containing isoforms; protects Thr172 from dephosphorylation. acs.org | Diabetic Nephropathy acs.org |
| Acyl glucuronide metabolite of PF-06409577 | AMPK | Retains selective activation of β1-containing AMPK isoforms. | - |
Mechanism of Action Studies
Understanding the precise molecular interactions between indole analogs and their protein targets is fundamental to rational drug design. Studies have elucidated the binding modes, enzymatic pathways, and molecular targets responsible for their pharmacological effects.
Binding Interactions with Target Proteins (e.g., hydrogen bonding, hydrophobic interactions)
The pharmacological activity of indole analogs is dictated by their specific binding interactions within the active or allosteric sites of target proteins.
EGFR/BRAF Kinases: In the case of 5-chloro-indole derivatives that inhibit EGFR and BRAF kinases, the 5-chloro-indolyl moiety inserts deep into a hydrophobic pocket of the enzyme. A critical hydrogen bond is formed between the indole nitrogen (NH) and the side chain of a key aspartate residue (Asp855 in EGFR). Additional stability is conferred through hydrophobic interactions with residues like Trp531 and Phe583, and π-stacking interactions with residues such as Val471 and Leu844.
Phosphodiesterase 5 (PDE5): For PDE5 inhibitors like tadalafil, the indole NH is a key interaction point, forming a crucial hydrogen bond with a conserved glutamine residue (Gln817) in the catalytic site. researchgate.net This interaction mimics the binding of the natural substrate, cGMP, and is critical for high-affinity inhibition.
AMPK: Direct activators based on the indole-3-carboxylic acid scaffold, such as PF-06409577, bind at an allosteric site located at the interface between the catalytic α-subunit and the regulatory β-subunit of the AMPK complex. acs.org This binding mode is distinct from that of AMP and other activators, providing a novel mechanism for kinase activation. acs.org
Table 3: Summary of Binding Interactions for Indole Analogs with Target Proteins
| Target Protein | Analog Type | Key Binding Interactions |
| EGFR/BRAF | 5-Chloro-indole-2-carboxylates | Hydrogen Bonding: Indole NH to Asp855; Carboxylate to Lys483.Hydrophobic Interactions: Insertion into pocket with Trp531, Phe583.Pi-Interactions: π-H stacking with Val471. |
| PDE5 | Tadalafil and analogs | Hydrogen Bonding: Indole NH to the side chain of the conserved Gln817. researchgate.net |
| AMPK | 6-Chloro-indole-3-carboxylic acids | Allosteric Binding: Occurs at the interface between the α- and β-subunits. acs.org |
Enzyme Inhibition or Activation Pathways
The binding events described above translate into the modulation of specific enzymatic pathways.
Enzyme Inhibition: For targets like EGFR, BRAF, and PDE5, the indole analogs function as competitive or non-competitive inhibitors. By occupying the active site, they block access to the natural substrate (ATP for kinases, cGMP for PDE5), thereby halting the catalytic cycle. nih.gov The inhibition of the EGFR/BRAF pathway blocks downstream signaling cascades responsible for cancer cell proliferation. The inhibition of PDE5 prevents cGMP breakdown, amplifying the NO/cGMP/PKG signaling pathway. nih.gov
Enzyme Activation: For AMPK, the indole-3-carboxylic acid derivatives act as direct allosteric activators. acs.org Their binding to the α/β subunit interface induces a conformational change that both activates the kinase and protects the phosphorylation site at Thr172 from being dephosphorylated by phosphatases. acs.org This dual mechanism ensures a robust and sustained activation of AMPK, triggering downstream pathways that restore cellular energy balance. acs.org
Molecular Targets and Pathways
The investigations have identified several distinct molecular targets and their associated pathways that can be modulated by analogs of this compound.
Target: 5-HT2C Serotonin Receptor
Pathway: Serotonin receptor signaling. Antagonism of this pathway is being explored for the treatment of CNS disorders. acs.orgnih.gov
Target: Phosphodiesterase 5 (PDE5)
Pathway: The NO/cGMP pathway. Inhibition enhances cGMP signaling, leading to vasodilation and other physiological effects. nih.govacs.org
Target: Adenosine Monophosphate-activated Protein Kinase (AMPK)
Pathway: Cellular energy sensing pathway. Activation of AMPK promotes ATP-producing catabolic processes and is a target for metabolic diseases. acs.orgresearchgate.net
Target: EGFR and BRAF Kinases
Pathway: Receptor Tyrosine Kinase (RTK) signaling pathways. Inhibition of these pathways is a cornerstone of targeted cancer therapy, disrupting signals that drive tumor growth and survival.
Applications in Medicinal Chemistry and Drug Discovery
7-Chloro-1H-indole-3-carbonitrile as a Lead Compound or Intermediate
This compound has emerged as a crucial starting point in the development of bioactive molecules. It functions both as a synthetic intermediate and as a lead compound, providing a core structure that can be chemically modified to optimize pharmacological activity. Its utility as a building block is demonstrated in the synthesis of a variety of more complex heterocyclic systems.
The compound serves as a key precursor in the synthesis of targeted inhibitors. For instance, it has been used in the preparation of compounds aimed at inhibiting Trypanosoma brucei farnesyl pyrophosphate synthase (FPPS), an enzyme essential for the parasite that causes African sleeping sickness. uni-marburg.de Furthermore, its role as a foundational fragment is evident in the development of kinase inhibitors, where it acts as a template for creating more potent and selective molecules. researchgate.netnih.govnih.gov The presence of the chlorine atom at the 7-position and the nitrile group at the 3-position provides distinct chemical handles for synthetic elaboration, allowing medicinal chemists to systematically explore the structure-activity relationship (SAR) of resulting derivatives.
Development of New Therapeutic Agents
The this compound framework is integral to the creation of new therapeutic agents targeting a range of diseases. A prominent area of research is the development of protein kinase inhibitors, particularly for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). researchgate.netnih.gov Overexpression of DYRK1A is implicated in the pathosgenesis of neurodegenerative conditions such as Alzheimer's disease and in developmental disorders like Down syndrome. nih.govnih.gov Derivatives of this compound have been synthesized that show potent, double-digit nanomolar inhibition of DYRK1A. nih.gov
Beyond kinase inhibition, derivatives of this scaffold have been investigated for other therapeutic applications. For example, substituted 2-indole carboxamides, including those with a 7-chloro substitution, have been evaluated as potential D3 dopamine (B1211576) receptor agonists, which are targets for neurological and psychiatric disorders. nih.gov The versatility of the 7-chloro-1H-indole core allows for its incorporation into diverse molecular architectures aimed at a wide array of biological targets.
Fragment-Based Drug Development (FBDD)
Fragment-Based Drug Development (FBDD) is a powerful strategy in modern medicinal chemistry that begins with identifying small, low-complexity molecules—or "fragments"—that bind weakly to a biological target. These fragments are then grown or combined to produce a more potent lead compound. This compound has been explicitly identified and utilized as a key fragment in FBDD campaigns. researchgate.netnih.govnih.govdntb.gov.ua
A notable example is in the development of inhibitors for DYRK1A. Researchers downsized a large, known inhibitor, KuFal194, to the more drug-like this compound fragment. researchgate.netnih.gov This fragment was selected as a template to develop smaller and less lipophilic DYRK1A inhibitors. researchgate.netnih.govnih.gov The initial fragment itself showed micromolar inhibitory activity against DYRK1A. nih.gov From this starting point, a series of derivatives were designed and synthesized by adding substituents at the 2-position of the indole (B1671886) ring. This fragment-growing approach led to the discovery of novel and potent inhibitors with significantly improved properties. nih.gov
The table below summarizes the inhibitory activity of selected derivatives developed from the this compound fragment against DYRK1A and a related kinase, CLK1.
| Compound | Substituent at 2-position | DYRK1A IC₅₀ (nM) | CLK1 IC₅₀ (nM) |
|---|---|---|---|
| 6a | -H (Parent Fragment) | 1800 | 2700 |
| 6f | -Phenyl | 59 | 1200 |
| 6h | -Phenyl (7-iodo analog) | 25 | 1500 |
| 6s | -Thiophen-2-yl | 32 | 220 |
Data sourced from Molecules 2018, 23(2), 64. nih.gov
Scaffold Hopping and Bioisosteric Replacement
Scaffold hopping and bioisosteric replacement are established strategies in drug design to discover new patentable chemotypes, improve potency, and optimize ADME (absorption, distribution, metabolism, and excretion) properties. nih.govmdpi.comresearchgate.net The 7-chloro-1H-indole scaffold is frequently subjected to these modifications.
Scaffold Hopping: In this approach, the core indole structure is replaced with a different heterocyclic system that maintains a similar spatial arrangement of key functional groups. In the optimization of antiplasmodial agents, for instance, the indole scaffold has been replaced with imidazole, benzimidazole, and indazole to explore improvements in potency. acs.org
Bioisosteric Replacement: This involves the substitution of one atom or group with another that has similar physical or chemical properties, leading to a molecule with similar biological activity.
Core Scaffold: The indole ring itself can be replaced. A common bioisosteric replacement is the azaindole scaffold, where a carbon atom in the benzene (B151609) ring portion is replaced by a nitrogen atom. This modification can alter properties like solubility, pKa, and hydrogen bonding capacity, potentially improving target engagement and pharmacokinetic profiles. nih.gov
Functional Groups: The substituents on the indole ring are also targets for bioisosteric replacement. The nitrile group (-C≡N) at the 3-position can be swapped with other electron-withdrawing groups. Similarly, the chlorine atom at the 7-position can be replaced with other halogens (e.g., bromine, iodine) or groups like a trifluoromethyl (-CF₃) group to modulate lipophilicity and binding interactions. nih.govcambridgemedchemconsulting.com For example, replacing the 7-chloro substituent with a 7-iodo substituent in a series of DYRK1A inhibitors led to a more than two-fold increase in potency. nih.gov
Multi-targeted Approaches in Drug Design
Complex diseases such as cancer, neurodegenerative disorders, and viral infections often involve multiple biological pathways. The strategy of designing multi-target-directed ligands (MTDLs) aims to create single molecules that can modulate several targets simultaneously, potentially leading to enhanced efficacy and a lower propensity for drug resistance. The indole scaffold is considered a "privileged structure" for the development of MTDLs due to its ability to interact with a wide range of biological targets. researchgate.netnih.gov
Derivatives of the this compound scaffold have been explored in this context. For instance, in the development of kinase inhibitors from this fragment, while the primary target was DYRK1A, some of the resulting compounds also showed inhibitory activity against other kinases, such as CLK1. nih.gov While often the goal is selectivity, this cross-reactivity can be a strategic starting point for intentionally designing dual- or multi-target inhibitors. Furthermore, indole-based compounds have been designed as multi-target agents against viral proteins, such as those from the chikungunya virus, highlighting the broad applicability of this scaffold in MTDL design. nih.gov
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
The synthesis of substituted indoles is a dynamic area of research, with continuous efforts to develop more efficient, sustainable, and versatile methods. openmedicinalchemistryjournal.comrsc.org Traditional methods like the Fischer indole (B1671886) synthesis often require harsh conditions. rug.nl Modern approaches focus on milder, more environmentally friendly techniques.
Future synthetic strategies for 7-chloro-1H-indole-3-carbonitrile and other indole derivatives are likely to include:
Catalytic Methods: The use of various catalysts, including base catalysts, amino acids, Brønsted acids, and Lewis acids, is being explored to improve reaction efficiency and selectivity in the synthesis of 3-substituted indoles. rsc.orgnih.gov
Green Chemistry Approaches: The development of eco-friendly methods using water as a solvent, ionic liquids, and solid acid catalysts is a significant trend. openmedicinalchemistryjournal.comrsc.org For instance, the use of sodium lauryl sulfate (B86663) (SDS) as an organocatalyst in water for synthesizing 3-substituted indoles has shown promise. rsc.org
Multi-component Reactions (MCRs): MCRs offer an efficient way to create complex molecules like indole derivatives in a single step from simple starting materials, which is both time-saving and economical. openmedicinalchemistryjournal.comrug.nl
Biocatalysis: Enzymatic halogenation, using enzymes like tryptophan 7-halogenase, presents a highly selective and environmentally benign method for producing halogenated indoles. frontiersin.orgnih.govwikipedia.org
A summary of emerging synthetic approaches is provided in the table below.
| Synthetic Approach | Description | Potential Advantages |
| Catalytic Methods | Employs various catalysts to enhance reaction rates and selectivity. rsc.orgnih.gov | Improved efficiency, milder reaction conditions. rsc.org |
| Green Chemistry | Utilizes environmentally friendly solvents and catalysts. openmedicinalchemistryjournal.comrsc.org | Reduced environmental impact, increased sustainability. rsc.org |
| Multi-component Reactions | Combines multiple reactants in a single step to form complex products. openmedicinalchemistryjournal.comrug.nl | High efficiency, atom economy, and reduced waste. rug.nl |
| Biocatalysis | Uses enzymes to catalyze specific reactions. frontiersin.orgnih.gov | High selectivity, environmentally friendly conditions. frontiersin.org |
Advanced Pharmacological Profiling and In Vivo Studies
While initial studies have pointed to the anti-fibrotic potential of this compound, a more comprehensive understanding of its pharmacological profile is needed. biosynth.com Future research will likely focus on extensive in vitro and in vivo studies to fully characterize its therapeutic potential.
Key areas for future pharmacological investigation include:
Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound exerts its effects. For example, some indole derivatives have been shown to act as TRK inhibitors, inducing cancer cell death by arresting the cell cycle and triggering apoptosis. nih.gov
In Vivo Efficacy: Conducting animal studies to evaluate the compound's effectiveness in disease models. Studies on other indole derivatives have demonstrated their potential to lower blood pressure in hypertensive rats, with effects lasting for 24 hours. nih.gov
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its behavior in a biological system. For instance, some indole-3-carbonitrile derivatives have shown excellent plasma stability and moderate liver microsomal stability. nih.gov
Investigation of Metabolic Transformations and Stability
Understanding how this compound is metabolized in the body is crucial for its development as a therapeutic agent. The biotransformation of halogenated compounds is a complex process that can significantly impact their efficacy and safety. nih.gov
Future research in this area will likely involve:
Metabolite Identification: Identifying the major metabolites of this compound to understand its metabolic pathways. Indole-3-carbinol (B1674136), for example, is known to polymerize into several derivatives under acidic conditions. nih.gov
Enzyme Involvement: Determining the specific enzymes responsible for its metabolism. Bacteria have been shown to degrade indole through various pathways, and the enzymes involved are a subject of ongoing research. frontiersin.org
Metabolic Stability: Assessing the compound's stability in the presence of metabolic enzymes to predict its half-life in the body. In vitro stability assays are a key component of this evaluation. nih.gov
Development of Structure-Based Drug Design Strategies
Structure-based drug design is a powerful approach for developing more potent and selective drug candidates. By understanding the three-dimensional structure of a biological target and how a ligand binds to it, researchers can design improved molecules.
Future efforts in this area for this compound may include:
Target Identification: Identifying the specific biological targets of this compound to guide drug design efforts.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to understand how chemical modifications affect biological activity. nih.govnih.gov These studies are crucial for optimizing the compound's properties.
Computational Modeling: Using computer-aided drug design (CADD) to predict the binding of new analogs to their target and to guide the design of more effective compounds. nih.gov
Applications in Other Scientific Disciplines (e.g., Materials Science)
The unique properties of the indole scaffold extend beyond medicine into the realm of materials science. rug.nl Indole derivatives are being explored for their potential in creating novel functional materials.
Emerging applications for indole-based compounds include:
Organic Electronics: The electron-rich nature of the indole ring makes it a promising component for organic electronic materials. rsc.org
Fluorescent Probes: Indole derivatives with donor-π-acceptor architectures can exhibit strong fluorescence, making them suitable for use as fluorescent probes and in pH sensing. mdpi.com
Functional Dyes: The optical properties of some indole derivatives can be tuned by substituents, leading to applications as dyes with specific absorption and emission characteristics. rsc.org
High-Throughput Screening and Combinatorial Chemistry
To accelerate the discovery of new bioactive indole derivatives, high-throughput screening (HTS) and combinatorial chemistry are invaluable tools. These approaches allow for the rapid synthesis and evaluation of large libraries of compounds.
Future strategies will likely involve:
Library Synthesis: The creation of diverse libraries of indole derivatives using combinatorial approaches to explore a wide chemical space. nih.gov
HTS Assays: The development of high-throughput assays to screen these libraries for desired biological activities.
Hit-to-Lead Optimization: The use of medicinal chemistry to optimize the most promising compounds identified through HTS.
Photo-switching and AIE Properties
The photophysical properties of indole derivatives are an exciting area of current and future research. Some indoles exhibit photo-switching behavior, where their structure and properties can be reversibly changed by light. chim.itrsc.org This has potential applications in molecular machines and smart materials.
Another intriguing property is Aggregation-Induced Emission (AIE), where non-emissive molecules become highly fluorescent upon aggregation. wikipedia.orgacs.orgrsc.orgrsc.org This phenomenon is attributed to the restriction of intramolecular motion in the aggregated state. wikipedia.org Indole derivatives are being investigated for their AIE properties, which could lead to new applications in bio-imaging and sensing. mdpi.comnih.gov Research has shown that the introduction of groups like tetraphenylethylene (B103901) can induce AIE characteristics in benzothiadiazole derivatives. nih.gov
Q & A
Q. What are effective purification methods for 7-chloro-1H-indole-3-carbonitrile?
Recrystallization is a standard method, leveraging the compound’s melting point (mp) range. For example, indole derivatives with mp 193–198°C (e.g., indole-3-carboxaldehyde) are often purified via solvent recrystallization using ethanol or acetone . High-performance liquid chromatography (HPLC) with ≥95% purity thresholds can further isolate impurities, as seen in indole-3-carboxylic acid derivatives .
Q. How is the nitrile group in this compound characterized spectroscopically?
The nitrile group exhibits a strong IR absorption band near 2207 cm⁻¹, confirmed in structurally similar compounds like 2-amino-4-(1H-indol-3-yl)-4H-pyran derivatives . ¹H NMR can also identify adjacent protons; for instance, the indole NH proton in analogs appears as a singlet near δ10.90 ppm .
Q. What safety protocols are critical when handling this compound?
Due to acute oral/dermal toxicity (Category 4) and skin/eye irritation (Category 2), use PPE (gloves, goggles) and work under inert gas (e.g., nitrogen) to prevent oxidation. Store at –20°C in airtight containers, as recommended for air-sensitive indole derivatives .
Advanced Research Questions
Q. How does the chloro substituent at position 7 influence electrophilic substitution reactions?
The electron-withdrawing chloro group directs electrophiles to the indole’s 5- and 6-positions. This is supported by crystallographic data showing steric and electronic effects in 1-(2-chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile, where chloro substituents alter bond angles and reactivity . Computational modeling (e.g., Molecular Operating Environment, MOE) can predict regioselectivity .
Q. What green chemistry approaches are viable for synthesizing this compound derivatives?
Solvent-free microwave-assisted synthesis or aqueous-phase reactions reduce waste. For example, indol-3-yl-4H-pyran derivatives were synthesized with 80% yield using eco-friendly catalysts . Compare with traditional methods requiring toxic solvents .
Q. How can X-ray crystallography resolve contradictions in reported structural data for chloro-indole derivatives?
Single-crystal X-ray studies (e.g., R factor = 0.054) confirm bond lengths and angles, resolving ambiguities in substituent positioning. For instance, torsional angles in 5-fluoro-1H-indole-3-carboxylic acid clarify conformational stability . Apply similar protocols to analyze 7-chloro derivatives .
Q. What in vitro assays assess the toxicity profile of this compound?
Use MTT assays for cell viability and Ames tests for mutagenicity. Reference safety data for 1H-indole-3-carbonitrile, which shows acute toxicity (LD₅₀ > 500 mg/kg in rats) and specific organ toxicity . Compare with fluorinated analogs (e.g., 7-fluoro-1H-indole-3-carboxylic acid) to evaluate substituent impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
